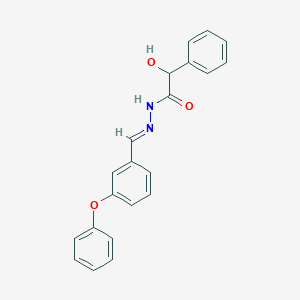
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide, also known as HPPH, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicine and scientific research. This compound is a hydrazone derivative that has been synthesized using various methods, and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of various kinases, including protein kinase C and tyrosine kinase, which play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide has been shown to possess various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. It has been shown to scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
实验室实验的优点和局限性
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide has several advantages for use in lab experiments, including its ease of synthesis and purification, its stability, and its low toxicity. However, it also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide, including its potential use as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. It also has potential applications in the field of nanotechnology, as it can be used as a precursor for the synthesis of metal nanoparticles. In addition, further studies are needed to fully understand the mechanism of action of 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide and its potential interactions with other drugs and compounds.
Conclusion:
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide, or 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide, is a chemical compound that has shown promising results in various studies related to its potential applications in medicine and scientific research. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for further research in these fields. Further studies are needed to fully understand the mechanism of action of 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide and its potential applications in various fields.
合成方法
The synthesis of 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide involves the reaction of 2-hydroxyacetophenone with 3-phenoxybenzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified using various techniques such as recrystallization and column chromatography. Other methods of synthesis have also been reported, including the use of microwave-assisted synthesis and ultrasound-assisted synthesis.
科学研究应用
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biotechnology. It has been shown to possess various biological activities, including antioxidant, antimicrobial, and anticancer properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
属性
IUPAC Name |
2-hydroxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(17-9-3-1-4-10-17)21(25)23-22-15-16-8-7-13-19(14-16)26-18-11-5-2-6-12-18/h1-15,20,24H,(H,23,25)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBQCZCYDFGNJX-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

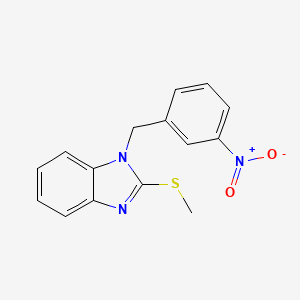

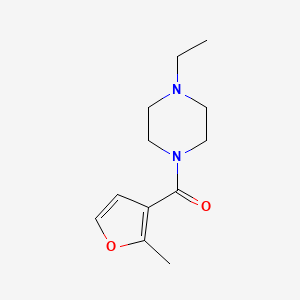
![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)

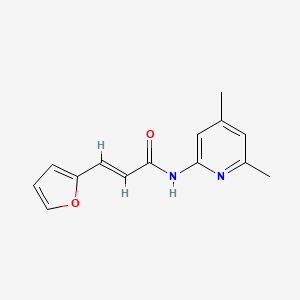

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5877714.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)
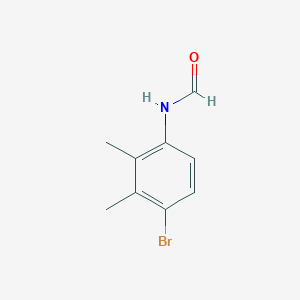
![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)